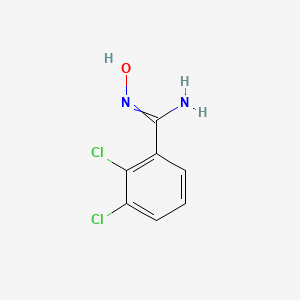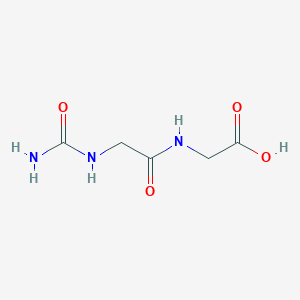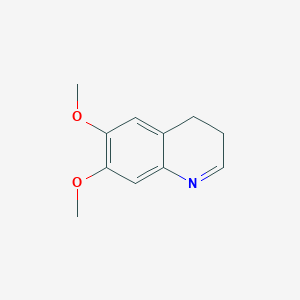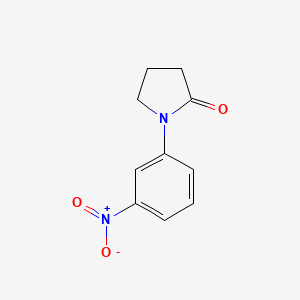
2,3-dichloro-N'-hydroxybenzenecarboximidamide
説明
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can involve multiple steps, including condensation, chlorination, and reduction reactions. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination with phosphorus oxychloride . Similarly, 2-Chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods highlight the complexity and multi-step nature of synthesizing chlorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds can be determined using various analytical techniques, including X-ray diffraction, density functional theory (DFT), and Hirshfeld surface analysis. For example, the crystal structure of a synthesized compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
Chlorinated aromatic compounds can participate in a variety of chemical reactions, including complex formation with metals. Dibenzo[e,k]-2,3-bis(hydroxyimino)-1,4,7,10-tetraaza-2,3,8,9-tetrahydrocyclododecine forms trinuclear complexes with various metal ions by coordinating through nitrogen atoms in both aza and oxime groups . These reactions are significant for the development of new materials and catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of chloro and hydroxy groups can affect the compound's ability to form hydrogen bonds and interact with biological molecules. For instance, the title compound in one of the studies showed marked inhibition against various human cancer cell lines, indicating its potential as an anticancer agent . The physical and chemical properties are therefore essential for predicting the behavior of these compounds in different environments and their suitability for pharmaceutical applications.
科学的研究の応用
Chromogenic Detection Systems
- Enzymatic Uric Acid Assay : Fossati et al. (2010) discussed an improved chromogenic detection system that used a 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in the enzymatic assay of uric acid in biological fluids. This system was noted for its reliability, simplicity, rapidity, and suitability for both manual and automated procedures (Fossati, Prencipe, & Berti, 2010).
Synthesis and Complex Formation
- Novel Oxime Compounds : Bank and B. ròlu (1983) synthesized Dibenzo[e,k]-2,3-bis(hydroxyimino)-1,4,7,10-tetraaza-2,3,8,9-tetrahydrocyclododecine from anti-dichloro-glyoxime. This compound was found to form trinuclear complexes with various metals, indicating its potential application in coordination chemistry (Bank & B. ròlu, 1983).
Electrical Conductivity Properties
- Copper Complexes with Novel Dioxime Compounds : Aydogdu et al. (2003) investigated the electrical properties of copper complexes with novel dioxime compounds containing the oxolane ring. These complexes exhibited semiconducting properties and were studied for their activation energies and n-type electrical conductivity (Aydogdu et al., 2003).
Spectrophotometry in Iron Determination
- Solid-Phase Spectrophotometry : Amin and Gouda (2008) developed a procedure for the determination of trace amounts of iron using solid-phase spectrophotometry (SPS). They utilized 2,3-dichloro-6-(3-carboxy-2-hydroxy-1-naphthylazo)quinoxaline, showing the application of similar compounds in analytical chemistry (Amin & Gouda, 2008).
pKa Determination of Substituted Dihydroxybenzenes
- Computational Method for pKa Determination : Romero et al. (2018) implemented an experimentally validated computational method for determining the pKa of substituted 1,2-dihydroxybenzenes, highlighting the role of these compounds in advanced oxidation processes and their relevance in oxidative stress and neuronal disease in humans (Romero et al., 2018).
特性
IUPAC Name |
2,3-dichloro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOPCNCEDLBYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N'-hydroxybenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)
![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)


![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)
![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

